Chlorphenamine N-Oxide Maleate
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Overview
Description
Chlorphenamine N-Oxide Maleate is a chemical compound with the empirical formula C20H23ClN2O5 and a molecular weight of 406.86 . It is a derivative of chlorphenamine, which is a well-known antihistamine used to treat allergic reactions. This compound is primarily used in pharmaceutical research and development as a reference standard and for quality control purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorphenamine N-Oxide Maleate involves the reaction of chlorphenamine with an oxidizing agent to form the N-oxide derivative. This is followed by the reaction with maleic acid to form the maleate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Chlorphenamine N-Oxide Maleate undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from chlorphenamine involves an oxidation reaction.
Substitution: The reaction with maleic acid to form the maleate salt is a substitution reaction
Common Reagents and Conditions
Oxidizing Agents: Used in the formation of the N-oxide derivative.
Maleic Acid: Used in the formation of the maleate salt.
Major Products
The major product formed from these reactions is this compound, which is used as a pharmaceutical reference standard .
Scientific Research Applications
Chlorphenamine N-Oxide Maleate has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for quality control and method development in pharmaceutical laboratories
Analytical Chemistry: Employed in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the determination of chlorphenamine and its derivatives
Biological Studies: Used in studies related to histamine receptor antagonism and its effects on biological systems
Mechanism of Action
Chlorphenamine N-Oxide Maleate exerts its effects by competitively and reversibly inhibiting histamine H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract . This inhibition prevents the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness .
Comparison with Similar Compounds
Chlorphenamine N-Oxide Maleate can be compared with other similar compounds, such as:
Chlorpheniramine Maleate: Another antihistamine with similar uses but without the N-oxide modification.
Diphenhydramine N-Oxide Hydrochloride: Another N-oxide derivative used in pharmaceutical research.
Procaine N-Oxide: Used in similar analytical applications.
This compound is unique due to its specific N-oxide modification, which may offer different pharmacokinetic properties and analytical advantages .
Properties
Molecular Formula |
C20H23ClN2O5 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
XKIMMAPSDAYMLQ-BTJKTKAUSA-N |
Isomeric SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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